molecular formula C12H19N B13272870 3-ethyl-N-(2-methylpropyl)aniline CAS No. 537041-64-8

3-ethyl-N-(2-methylpropyl)aniline

Cat. No.: B13272870
CAS No.: 537041-64-8
M. Wt: 177.29 g/mol
InChI Key: ZKNKOYMIMINUBW-UHFFFAOYSA-N
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Description

3-ethyl-N-(2-methylpropyl)aniline is an organic compound belonging to the class of anilines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by alkyl or aryl groups. This compound is characterized by the presence of an ethyl group and a 2-methylpropyl group attached to the nitrogen atom of the aniline structure. It is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethyl-N-(2-methylpropyl)aniline can be achieved through several methods. One common approach involves the alkylation of aniline with ethyl bromide and 2-methylpropyl bromide in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium or nickel may be used to facilitate the reaction, and the process conditions are optimized to minimize by-products and maximize the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-ethyl-N-(2-methylpropyl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert nitro derivatives back to the amine.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of halogenated or nitrated products.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with sodium borohydride.

    Substitution: Halogenation can be achieved using halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Nitroso and nitro derivatives.

    Reduction: Primary amines.

    Substitution: Halogenated anilines and nitrated anilines.

Scientific Research Applications

3-ethyl-N-(2-methylpropyl)aniline has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of polymers, resins, and other materials.

Mechanism of Action

The mechanism of action of 3-ethyl-N-(2-methylpropyl)aniline involves its interaction with various molecular targets, such as enzymes and receptors. The compound can act as a nucleophile in substitution reactions, and its aromatic ring can participate in electrophilic aromatic substitution reactions. The specific pathways and targets depend on the context of its use and the nature of the reactions it undergoes.

Comparison with Similar Compounds

Similar Compounds

    N-ethyl-N-methyl aniline: Similar structure but with different alkyl groups attached to the nitrogen.

    N-isopropyl aniline: Contains an isopropyl group instead of the 2-methylpropyl group.

    N-ethyl aniline: Lacks the additional alkyl group present in 3-ethyl-N-(2-methylpropyl)aniline.

Uniqueness

This compound is unique due to the specific combination of ethyl and 2-methylpropyl groups attached to the nitrogen atom. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

CAS No.

537041-64-8

Molecular Formula

C12H19N

Molecular Weight

177.29 g/mol

IUPAC Name

3-ethyl-N-(2-methylpropyl)aniline

InChI

InChI=1S/C12H19N/c1-4-11-6-5-7-12(8-11)13-9-10(2)3/h5-8,10,13H,4,9H2,1-3H3

InChI Key

ZKNKOYMIMINUBW-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC=C1)NCC(C)C

Origin of Product

United States

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